molecular formula C19H23N3O4S2 B2855143 N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896293-95-1

N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2855143
CAS No.: 896293-95-1
M. Wt: 421.53
InChI Key: NUGULBJIJAFCSD-UHFFFAOYSA-N
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Description

N'-[(4-Methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a diamide derivative featuring a pyrrolidine core substituted with a thiophene-2-sulfonyl group and a 4-methylbenzyl moiety.

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-14-6-8-15(9-7-14)12-20-18(23)19(24)21-13-16-4-2-10-22(16)28(25,26)17-5-3-11-27-17/h3,5-9,11,16H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGULBJIJAFCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the thiophene-2-ylsulfonyl pyrrolidine intermediate. This intermediate is then reacted with 4-methylbenzylamine and oxalyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene ring and pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogs

  • Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-Yl]Thiophene-2-Carboxamide) Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) in the target compound. Functional Groups: Thiophene-2-carboxamide (monoamide) vs. thiophene-2-sulfonyl (sulfonamide) and ethanediamide (diamide). Pharmacological Implications: Thiophene fentanyl exhibits µ-opioid receptor agonism, while the sulfonamide group in the target compound may alter receptor binding kinetics due to enhanced hydrogen-bonding capacity and electronic effects .

Sulfonamide Derivatives

  • W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-Piperidinylidene]Benzenesulfonamide)
    • Core Structure : Piperidinylidene (unsaturated piperidine) vs. saturated pyrrolidine in the target compound.
    • Functional Groups : Chlorobenzenesulfonamide vs. thiophenesulfonamide. The electron-withdrawing chlorine in W-15 may reduce metabolic stability compared to the methylphenyl group in the target compound, which enhances lipophilicity .

Methylphenyl-Substituted Analogs

  • However, the target compound’s pyrrolidine core may reduce steric hindrance compared to para-methylfentanyl’s piperidine .

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Biological Relevance
Target Compound Pyrrolidine Thiophene-2-sulfonyl, ethanediamide Potential CNS activity via sulfonamide H-bonding
Thiophene Fentanyl Piperidine Thiophene-2-carboxamide µ-opioid receptor agonist
W-15 Piperidinylidene 4-Chlorobenzenesulfonamide Hypothesized opioid-like activity
para-Methylfentanyl Piperidine 4-Methylphenyl, propanamide Enhanced lipophilicity and potency
  • Ethanediamide vs.
  • Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger electron-withdrawing effects and greater metabolic stability compared to carboxamides, which may influence receptor binding and pharmacokinetics .

Pharmacological Implications

  • Receptor Binding: The pyrrolidine core and sulfonamide group may confer selectivity for non-opioid targets (e.g., ion channels or enzymes) compared to piperidine-based opioids .
  • Metabolic Stability : The methylphenyl group could slow oxidative metabolism, while the sulfonamide may resist esterase-mediated hydrolysis, enhancing half-life .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Sulfonylation : Reacting pyrrolidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonylated pyrrolidine with ethanediamide precursors.

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

  • Critical Parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR confirms the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH₃) and thiophene protons (δ ~7.0–7.5 ppm). The pyrrolidine ring’s stereochemistry can be deduced from splitting patterns .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~470–500 for [M+H]⁺) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How is the molecular structure confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional conformations. Refinement using SHELXL (from the SHELX suite) ensures accuracy in structural determination .
  • Comparative Analysis : Overlaying experimental NMR data with computational predictions (e.g., DFT calculations) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Reaction Optimization :

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) for sulfonylation steps .
    • Purification Strategies :
  • Flash Chromatography : Gradient elution (hexane/ethyl acetate) improves separation of closely related by-products.
  • Crystallization Solvent Screening : Testing solvents like ethanol or acetonitrile enhances crystal purity .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Case Study : Discrepancies in NMR peak assignments (e.g., overlapping signals for pyrrolidine and thiophene protons) can be addressed via:

  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign ambiguous peaks .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidine) that distort spectra .
    • Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning or disorder in crystal lattices .

Q. What computational approaches predict the compound’s biological activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like enzymes (e.g., kinases) or GPCRs. The sulfonamide group’s hydrogen-bonding potential is critical for binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .

Q. How are target interactions studied in vitro?

  • Binding Assays :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
  • Fluorescence Polarization : Quantifies displacement of fluorescent ligands (e.g., IC₅₀ values for receptor antagonism) .
    • Cellular Assays :
  • MTT/Viability Assays : Evaluates cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10–50 µM in HeLa cells) .

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